molecular formula C9H9BClNO2 B1326509 Isoquinoline-4-boronic acid hydrochloride CAS No. 677702-23-7

Isoquinoline-4-boronic acid hydrochloride

Cat. No.: B1326509
CAS No.: 677702-23-7
M. Wt: 209.44 g/mol
InChI Key: KVBIOGMRHMKPFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoquinoline-4-boronic acid hydrochloride is a useful research compound. Its molecular formula is C9H9BClNO2 and its molecular weight is 209.44 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemosensors for Carbohydrates

Isoquinoline boronic acids, including variants such as isoquinoline-4-boronic acid, play a critical role in the design and synthesis of chemosensors for carbohydrates. These compounds can reversibly bind with diol-containing molecules, making them ideal for detecting sugars. A study highlights the utility of boronic acids, including isoquinoline derivatives, in changing fluorescence intensity upon sugar binding, a feature crucial for successful sensor design (Laughlin et al., 2012).

Organic Synthesis

Isoquinoline-4-boronic acid hydrochloride has been utilized in Suzuki cross-coupling reactions, a cornerstone technique in organic synthesis. This reaction pathway allows for the creation of complex organic molecules, including highly oxygenated isoquinolines, showcasing the versatility of isoquinoline boronic acids in constructing novel organic frameworks (Pandey & Balakrishnan, 2008).

Synthesis of Functionalized Compounds

The compound has been pivotal in the synthesis of polysubstituted isoquinolines and related fused pyridines. Utilizing alkenyl boronic esters, researchers have developed efficient methods to synthesize these compounds, expanding the toolbox for creating functional materials with potential applications in medicinal chemistry (Jayaram et al., 2018).

Catalysis and Reaction Mechanisms

Isoquinoline boronic acids are also instrumental in catalysis, serving as intermediates in novel synthesis pathways. For instance, they have been used in BF3-promoted syntheses, demonstrating their versatility in facilitating reactions that lead to the creation of complex organic molecules, such as diarylhexahydrobenzo[f]isoquinolines, through novel rearrangement reactions catalyzed by boron trifluoride etherate (Chang et al., 2010).

Ligand Design and Photophysical Properties

Further research has explored the functionalization of N,O-chelated isoquinoline-enol boron complexes, demonstrating the potential of this compound derivatives in the development of novel ligands. These studies have paved the way for creating new series of functionalized boron complexes with unique optical properties, contributing to advancements in materials science (Huang et al., 2019).

Safety and Hazards

Isoquinoline-4-boronic acid hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Properties

IUPAC Name

isoquinolin-4-ylboronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BNO2.ClH/c12-10(13)9-6-11-5-7-3-1-2-4-8(7)9;/h1-6,12-13H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBIOGMRHMKPFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=CC2=CC=CC=C12)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50648597
Record name Isoquinolin-4-ylboronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

677702-23-7
Record name Boronic acid, B-4-isoquinolinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=677702-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoquinolin-4-ylboronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.